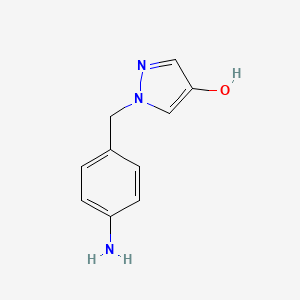

1-(4-Aminobenzyl)-1H-pyrazol-4-ol

Description

1-(4-Aminobenzyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at the 4-position and a 4-aminobenzyl group at the 1-position. The aminobenzyl moiety introduces electron-donating and hydrogen-bonding capabilities, distinguishing it from analogs with substituents like chloro, methoxy, or nitro groups.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-[(4-aminophenyl)methyl]pyrazol-4-ol |

InChI |

InChI=1S/C10H11N3O/c11-9-3-1-8(2-4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6,11H2 |

InChI Key |

FMUOAOUEQVOEPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=N2)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobenzyl)-1H-pyrazol-4-ol typically involves the reaction of 4-aminobenzyl alcohol with a pyrazole derivative. One common method includes the use of a base such as sodium hydroxide to deprotonate the pyrazole, followed by nucleophilic substitution with 4-aminobenzyl chloride . The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobenzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

1-(4-Aminobenzyl)-1H-pyrazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminobenzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Aminobenzyl)-1H-pyrazol-4-ol with key analogs:

Spectral and Analytical Comparisons

- UV-Vis Spectroscopy: Nitro groups induce significant bathochromic shifts (e.g., 330 nm in 1-(2,4-Dinitrophenyl)-...pyrazol-4-ol) due to conjugation, whereas amino groups may exhibit weaker absorption in the visible range .

- ¹H NMR: The -NH₂ group in this compound is expected to resonate upfield (~5–6 ppm) compared to -Cl (~7–8 ppm) or -NO₂ (~8–9 ppm) substituents. Hydroxyl protons typically appear broad or as singlets around 5–6 ppm .

- Chromatographic Behavior: Polar substituents (-OH, -NH₂) increase retention in HPLC, while hydrophobic groups (-Cl, -CH₃) enhance retention in SFC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.